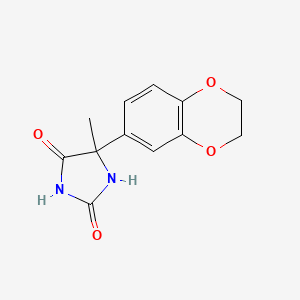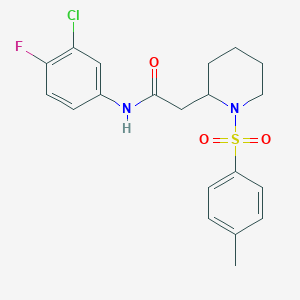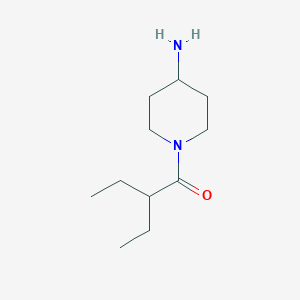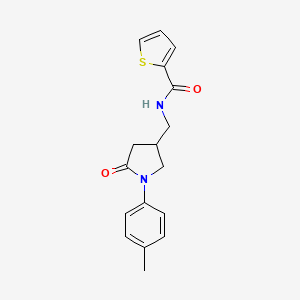![molecular formula C19H22Cl2N2O6S B2643792 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide CAS No. 338967-86-5](/img/structure/B2643792.png)
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 338967-86-5, is a complex organic molecule with the molecular formula C20H24Cl2N2O6S . It contains several functional groups, including two chloro groups, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include two chloro groups attached to an aromatic ring, a sulfonyl group attached to another aromatic ring, and an acetamide group . The presence of these groups likely confers specific chemical properties to the molecule, such as its reactivity and solubility .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. This compound’s properties, such as its melting point, boiling point, and density, are likely influenced by factors such as its molecular weight and the types of functional groups it contains .
Aplicaciones Científicas De Investigación
1. Applications in Pesticide Antibody Production
Synthetic heterobifunctional reagents, including derivatives similar to the chemical , have been used to create organophosphate, thiophosphate, and dithiophosphate haptens with functional carboxyl groups. These haptens, when conjugated to proteins, generate antigens for producing polyclonal sera against various classes of organophosphate pesticides, illustrating the chemical's potential in generating specific antibodies for pesticide detection (ten Hoeve et al., 1997).
2. Role in Heterocyclic Chemistry
The compound has relevance in the field of heterocyclic chemistry. It's involved in reactions leading to the formation of various heterocyclic compounds, indicating its utility in synthesizing complex molecular structures for potential applications in medicinal chemistry and material science (Ukrainets et al., 2014).
3. Inhibitor Development in Medicinal Chemistry
Derivatives of this compound have been explored as potent inhibitors of kinase activity, particularly Src kinase, which is a crucial target in cancer research. The modification and optimization of compounds structurally related to the chemical have led to the development of inhibitors that demonstrate significant activity against Src kinase and Src-mediated cell proliferation (Boschelli et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O6S/c1-22-19(24)12-23(30(25,26)14-6-4-13(28-3)5-7-14)17-11-18(29-9-8-27-2)16(21)10-15(17)20/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACZWARXIGORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)

![6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2643713.png)

![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2643718.png)
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)




![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)